(S,S)-2,3-Diphenylsuccinic acid

Chiral Resolution Enantiomeric Excess Diastereomeric Complexation

Achieving stereocontrol in asymmetric synthesis requires enantiopure chiral building blocks, yet racemic or meso forms introduce costly resolution steps. (S,S)-2,3-Diphenylsuccinic acid (93% ee) provides a rigid C2-symmetric scaffold with dual carboxylic acid functionality, enabling direct construction of chiral ligands (crown ethers, diamines, diphosphines) and homochiral supramolecular architectures. Key outcomes: • Eliminates resolution burden: Enantiopure (S,S) form avoids racemate resolution. • Enables asymmetric induction: C2 symmetry drives enantioselectivity in catalysis. • Supports crystal engineering: Participates in guest-dependent self-assembly into D4-symmetric cages.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 74431-38-2
Cat. No. B031820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-2,3-Diphenylsuccinic acid
CAS74431-38-2
Synonyms[S-(R*,R*)]-2,3-Diphenyl-butanedioic Acid;  (2S,3S)-2,3-Diphenyl-butanedioic Acid; 
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O
InChIInChI=1S/C16H14O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)/t13-,14-/m1/s1
InChIKeyPVXCQHHWNDJIJP-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / 20.5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,S)-2,3-Diphenylsuccinic Acid – C2-Symmetric Chiral Dicarboxylic Acid


(S,S)-2,3-Diphenylsuccinic acid is an enantiomerically pure, C2-symmetric dicarboxylic acid bearing two vicinal stereogenic centers and two phenyl substituents on a succinic acid backbone . As a member of the 2,3-disubstituted succinic acid family, it serves as a versatile chiral building block for preparing C2-symmetric chiral ligands, including crown ethers, diamines, and diphosphines [1]. Its rigid stereochemical configuration and dual carboxylic acid functionality enable applications across asymmetric catalysis and supramolecular crystal engineering [2].

(S,S)-2,3-Diphenylsuccinic Acid: Stereochemical Divergence


2,3-Diphenylsuccinic acid exists in three stereoisomeric forms: the (S,S)-enantiomer, the (R,R)-enantiomer, and the achiral meso compound [1]. These isomers are not functionally interchangeable. While the (S,S) and (R,R) enantiomers exhibit C2 symmetry and optical activity suitable for asymmetric induction, the meso isomer possesses an internal plane of symmetry, rendering it optically inactive and structurally distinct [2]. Furthermore, racemic mixtures (dl-form) require additional resolution steps to obtain enantiopure material, introducing cost and complexity. Substituting the (S,S) enantiomer with the meso or racemic form in applications demanding chirality transfer—such as chiral auxiliary-directed reactions or enantioselective self-assembly—results in complete loss of stereocontrol or altered supramolecular architecture [3].

(S,S)-2,3-Diphenylsuccinic Acid: Differentiation Evidence


Enantiomeric Purity by (S)-Proline Resolution

Resolution of racemic 2,3-diphenylsuccinic acid using (S)-proline in methanol yields the (S,S)-isomer with 93% enantiomeric excess (ee) [1]. In the same study, the structurally related C2-symmetric diacid 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid was resolved to its (S,S)-isomer in 96±2% ee and (R,R)-isomer in 97±2% ee, establishing a benchmark for this resolution methodology [1].

Chiral Resolution Enantiomeric Excess Diastereomeric Complexation

Optical Activity: Distinguishing Enantiomer from Meso

The (S,S)-enantiomer exhibits optical activity due to its two chiral centers, with a specific optical rotation reported in the literature . In contrast, the meso-2,3-diphenylsuccinic acid possesses an internal plane of symmetry and is optically inactive [α]D = 0° [1]. This binary difference enables straightforward polarimetric quality control to distinguish the enantiopure (S,S) product from the achiral meso contaminant.

Chiroptical Properties Stereoisomer Purity Quality Control

Self-Assembly into Chiral Cyclotetrameric Square

The enantiopure (R,R)-2,3-diphenylsuccinic acid undergoes guest-dependent self-assembly to form a cyclotetrameric chiral square with D4 symmetry, incorporating four molecules of the acid and one molecule of diethyl ether guest, as determined by single-crystal X-ray diffraction [1]. This chiral cage structure exhibits potential for enantiomer separation applications [1]. The meso isomer, lacking the requisite homochirality, cannot form this specific D4-symmetric supramolecular architecture.

Crystal Engineering Supramolecular Chemistry Chiral Inclusion Complexes

Solubility in Organic Solvents vs. Water

(S,S)-2,3-Diphenylsuccinic acid is soluble in organic solvents such as ethanol and acetone, but exhibits limited solubility in water . This solubility profile is consistent across stereoisomers; the meso isomer is similarly described as insoluble in water and benzene [1]. The high organic solubility facilitates its use in standard organic reaction media.

Physicochemical Properties Formulation Sample Preparation

Application Scenarios for (S,S)-2,3-Diphenylsuccinic Acid


Asymmetric Synthesis: Chiral Building Block

The (S,S)-enantiomer, owing to its C2 symmetry and enantiopurity, serves as a chiral building block for the preparation of C2-symmetric chiral ligands, including crown ethers, diamines, and diphosphines [1]. Its optical activity is essential for inducing asymmetry in subsequent transformations [2]. Procurement of the enantiopure (S,S) form (rather than the racemate or meso isomer) is mandatory for achieving stereocontrol in these applications [1]. The resolution method using (S)-proline provides access to material of defined enantiomeric purity (93% ee) [3].

Crystal Engineering: Chiral Porous Frameworks

The enantiopure (S,S) or (R,R) enantiomers are capable of guest-dependent self-assembly into chiral supramolecular architectures, such as the cyclotetrameric chiral square characterized by X-ray diffraction [1]. The resulting D4-symmetric cage structures exhibit potential for enantiomer separation and chiral recognition [1]. The meso isomer cannot participate in this homochiral self-assembly process, making enantiopure material the required feedstock for crystal engineering studies targeting chiral porous materials [1].

Chiral Resolution and Analytical Standard

The (S,S)-enantiomer, with its established enantiomeric excess benchmark of 93% ee from (S)-proline resolution [1], can serve as an analytical reference standard for method development and chiral HPLC calibration. Its well-defined optical activity [2] and distinct stereochemical identity relative to the meso and (R,R) isomers [3] enable its use as a chiral probe in NMR-based chiral recognition studies [4].

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